(+)-Epibatidine dihydrochloride

Vue d'ensemble

Description

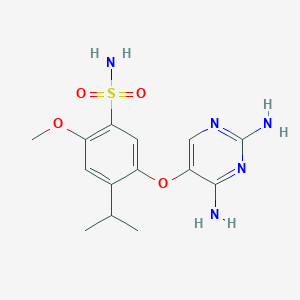

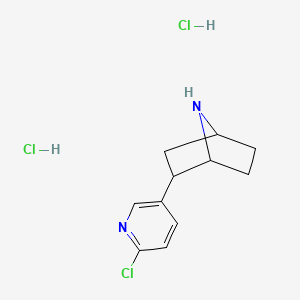

Epibatidine 2HCl is a potent nicotinic agonist.

Applications De Recherche Scientifique

Epibatidine and Its Derivatives in Health Research

Epibatidine , a natural alkaloid, showcases a strong affinity for nAChRs, specifically for the α4β2 subtype. Despite its potent analgesic properties, its therapeutic use is limited by high toxicity. However, advancements in synthetic chemistry have led to the development of analogs with improved selectivity and a better therapeutic window. These synthetic derivatives are a focal point in the quest for new drug therapies. The review by Salehi et al. (2018) elucidates the pharmacokinetic parameters, structure-activity relationships, and the development of optically active epibatidine analogs, highlighting their potential in health applications despite the challenges posed by the original compound's toxicity (Salehi et al., 2018).

Characterization of Nicotinic Pharmacophores

The isolation of epibatidine led to a better understanding of nAChR ligands, revealing its analgesic potency to be significantly higher than morphine. Carroll's review (2009) discusses the synthesis of epibatidine agonists, antagonists, and mixed agonists/antagonists. These efforts aim to characterize the α4β2 nAChR pharmacophore, potentially offering new avenues for treating nicotine addiction and improving nAChR subtype selectivity. This synthetic approach helps in delineating the structural features essential for nAChR interaction, facilitating the development of compounds with reduced side effects and enhanced therapeutic profiles (Carroll, 2009).

Environmental Chemicals and Epigenetic Modifications

Environmental chemicals, including persistent organic pollutants, have been shown to modify epigenetic marks, which may mediate toxicity and influence disease risk. Baccarelli and Bollati (2009) reviewed how certain chemicals, through epigenetic alterations, could affect genome function under exogenous influence. This research provides a critical lens through which the broader implications of environmental exposure, possibly including compounds like epibatidine and its derivatives, can be assessed in relation to health outcomes. The potential epigenetic impact of these compounds, while not directly studied, falls within the realm of consideration for their broader effects on health (Baccarelli & Bollati, 2009).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (+)-Epibatidine dihydrochloride can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-(2-Furanyl)-3-butyn-2-ol", "2,6-Difluoro-4-methoxybenzaldehyde", "Methylmagnesium bromide", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol", "Diethyl ether", "Dichloromethane" ], "Reaction": [ "The first step involves the reaction of 4-(2-Furanyl)-3-butyn-2-ol with 2,6-Difluoro-4-methoxybenzaldehyde in the presence of methylmagnesium bromide to form the corresponding tertiary alcohol.", "The tertiary alcohol is then converted to the corresponding epoxide using hydrochloric acid and sodium hydroxide.", "The epoxide is then reduced using sodium borohydride to form the corresponding diol.", "The diol is then treated with acetic acid to form the corresponding acetate.", "The acetate is then hydrolyzed using sodium hydroxide to form (+)-Epibatidine.", "Finally, (+)-Epibatidine is treated with hydrochloric acid to form the dihydrochloride salt of (+)-Epibatidine dihydrochloride." ] } | |

Numéro CAS |

166374-43-2 |

Formule moléculaire |

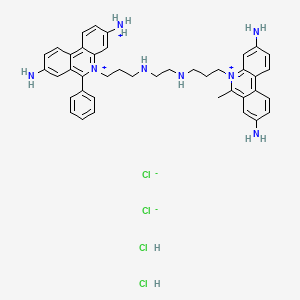

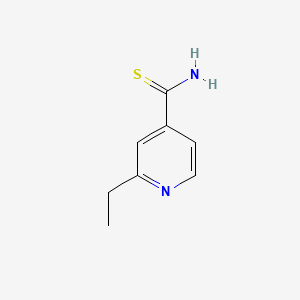

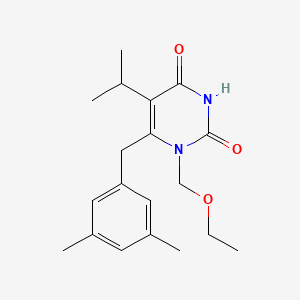

C11H15Cl3N2 |

Poids moléculaire |

281.6 g/mol |

Nom IUPAC |

(1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;dihydrochloride |

InChI |

InChI=1S/C11H13ClN2.2ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;/h1,4,6,8-10,14H,2-3,5H2;2*1H/t8-,9+,10+;;/m0../s1 |

Clé InChI |

DGNNWUINALNROG-ZHQIPATHSA-N |

SMILES isomérique |

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl.Cl.Cl |

SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl |

SMILES canonique |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl |

Apparence |

Solid powder |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Epibatidine Dihydrochloride; Epibatidine 2HCl; Epibatidine HCl; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.